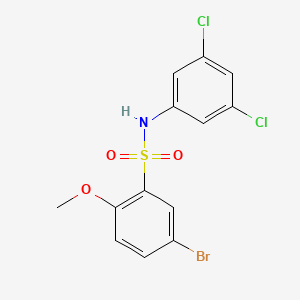
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide, also known as BDP-9066, is a chemical compound that has gained significant attention in the scientific research community due to its potential therapeutic applications. This sulfonamide compound is known to exhibit potent inhibitory activity against certain enzymes, making it a promising candidate for the treatment of various diseases.
Wirkmechanismus
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide acts as a competitive inhibitor of carbonic anhydrase enzymes by binding to the active site of the enzyme. This prevents the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate ion, leading to a decrease in the production of bicarbonate ions in the body. This, in turn, leads to a decrease in the secretion of aqueous humor in the eye, which is the mechanism behind its use in the treatment of glaucoma.
Biochemical and Physiological Effects:
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide has been shown to have various biochemical and physiological effects. In addition to its inhibition of carbonic anhydrase enzymes, it has also been shown to have anti-inflammatory and anti-tumor properties. It has been suggested that these effects may be due to its ability to inhibit the production of prostaglandins and leukotrienes, which are known to play a role in inflammation and tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide for lab experiments is its potent inhibitory activity against carbonic anhydrase enzymes. This makes it a valuable tool for studying the role of these enzymes in various physiological processes. However, one limitation of its use is its relatively low selectivity for different carbonic anhydrase isoforms. This can make it difficult to study the specific effects of individual isoforms.
Zukünftige Richtungen
There are several potential future directions for research on 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide. One area of interest is its potential use in the treatment of osteoporosis. Studies have shown that inhibition of carbonic anhydrase enzymes can lead to a decrease in bone resorption, making it a promising candidate for the treatment of this disease. Another area of interest is its potential use in the treatment of epilepsy. Studies have shown that inhibition of carbonic anhydrase enzymes can lead to a decrease in seizures, making it a potential alternative to current antiepileptic drugs. Additionally, further research is needed to improve the selectivity of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide for different carbonic anhydrase isoforms, which could lead to more targeted and effective therapies.
Synthesemethoden
The synthesis of 5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide involves a multistep process that includes the reaction of 3,5-dichloroaniline with 5-bromo-2-methoxybenzenesulfonyl chloride in the presence of a base. The resulting intermediate is then treated with sulfuric acid to yield the final product.
Wissenschaftliche Forschungsanwendungen
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide has been extensively studied for its potential therapeutic applications. One of the main areas of research has been its use as an inhibitor of carbonic anhydrase enzymes. Carbonic anhydrases are a family of enzymes that play a crucial role in various physiological processes, including acid-base balance, respiration, and bone resorption. Inhibition of these enzymes has been shown to have therapeutic benefits in the treatment of diseases such as glaucoma, epilepsy, and osteoporosis.
Eigenschaften
IUPAC Name |
5-bromo-N-(3,5-dichlorophenyl)-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrCl2NO3S/c1-20-12-3-2-8(14)4-13(12)21(18,19)17-11-6-9(15)5-10(16)7-11/h2-7,17H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGPWRKPIHKCFEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC(=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrCl2NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-chloro-4-N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]pyrimidine-2,4-diamine](/img/structure/B7496183.png)
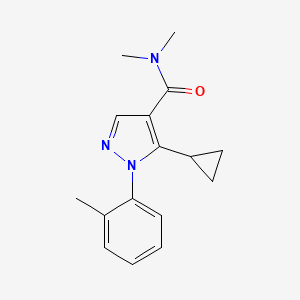
![ethyl 7-(4-chlorophenyl)-5-hydroxy-5-methyl-2-(trifluoromethyl)-6,7-dihydro-4H-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B7496194.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]adamantane-1-carboxamide](/img/structure/B7496195.png)
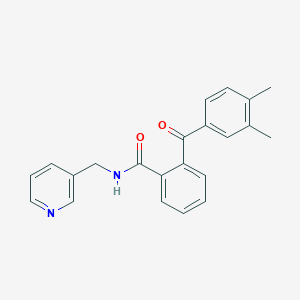

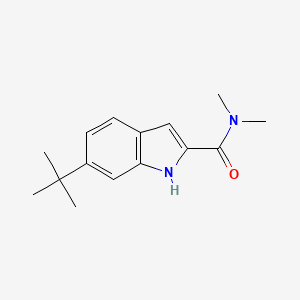

![2-[4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperazin-1-yl]-N-ethylacetamide](/img/structure/B7496231.png)
![N-cyclohexylbicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7496234.png)
![4-[(4-chloro-3-nitrophenyl)sulfonylamino]-N-(5-methyl-1,2-oxazol-3-yl)benzamide](/img/structure/B7496243.png)
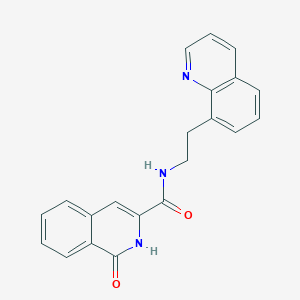
![N-(2,5-dimethoxyphenyl)-2-[3-(5-methyltetrazol-1-yl)anilino]acetamide](/img/structure/B7496256.png)
